molecular formula C22H20ClNO5S2 B3831734 4-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine

4-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine

Cat. No.: B3831734
M. Wt: 478.0 g/mol
InChI Key: KNZQFHHWDJSBJK-UHFFFAOYSA-N
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Description

4-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine is a complex organic compound featuring multiple aromatic rings and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl sulfone with phenyl sulfone under specific conditions to form the desired product. The reaction conditions often include the use of palladium-catalyzed amidation in the presence of low carbon monoxide pressures and an iodide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Aromatic substitution reactions can occur, particularly on the chlorophenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetone or benzene .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

4-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[4-(4-Chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The aromatic rings provide stability and facilitate binding to specific molecular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5S2/c23-19-5-11-21(12-6-19)30(25,26)20-7-1-17(2-8-20)18-3-9-22(10-4-18)31(27,28)24-13-15-29-16-14-24/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZQFHHWDJSBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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